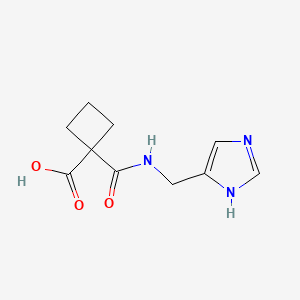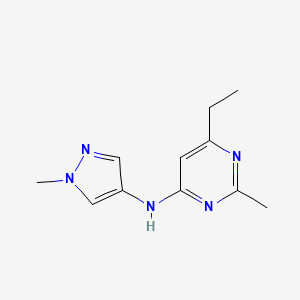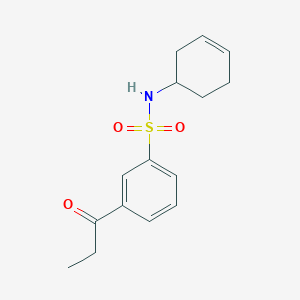
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid, also known as IMCB or CBIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a cyclic amino acid derivative that is synthesized through a specific method and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid is not fully understood. However, it has been proposed that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has been found to have a range of biochemical and physiological effects. Studies have shown that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid can modulate the activity of certain enzymes and proteins, including nitric oxide synthase and cyclooxygenase-2. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid in lab experiments is its stability and ease of synthesis. However, one of the limitations of using 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid. One area of research is the development of more efficient synthesis methods for 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid. Another area of research is the exploration of the potential therapeutic applications of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid and its effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid involves the reaction of 1,4-dibromobutane with imidazole to form 1-(1H-imidazol-5-ylmethyl)-1,4-dibromobutane. This intermediate is then reacted with potassium cyanate to form 1-(1H-imidazol-5-ylmethylcarbamoyl)-1,4-dibromobutane, which is then treated with sodium hydroxide to form 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. Studies have shown that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has antitumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8(10(9(15)16)2-1-3-10)12-5-7-4-11-6-13-7/h4,6H,1-3,5H2,(H,11,13)(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTASAISUHRUDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)

![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)


![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)

